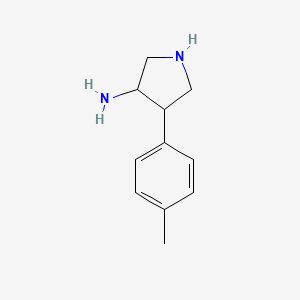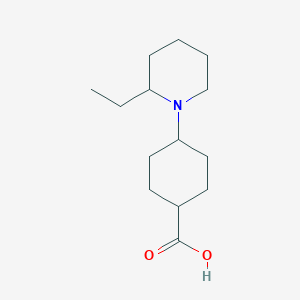
4-(2-エチルピペリジン-1-イル)シクロヘキサン-1-カルボン酸
説明
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has long been widespread . Cyclohexanecarboxylic acid, a component of the compound , can be prepared by the hydrogenation of benzoic acid .科学的研究の応用
医薬品開発
ピペリジン誘導体は、多くの生物活性分子に存在するため、新規医薬品の開発に広く用いられています。 これらの化合物は、がんを含む様々な疾患に対する効果が研究されています .
材料科学
ピペリジンなど、窒素を含む複素環式化合物は、材料科学において応用されています。 蛍光センサー、染料、蛍光増白剤、プラスチック、情報記憶装置、分析試薬などとして使用できます .
化学合成
これらの化合物は、より複雑な分子を製造するための中間体として、化学合成においても重要です。 これらの化合物は、様々な製品を製造するために官能基化することができます .
作用機序
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
It’s known that piperidine derivatives have diverse modes of action depending on their specific structure and the class of pharmaceuticals they belong to . For instance, some piperidine derivatives inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), a key enzyme present in plants .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, depending on their specific structure and the class of pharmaceuticals they belong to .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the specific physiological environment in which they are administered .
生化学分析
Biochemical Properties
4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds with piperidine moieties are known to exhibit interactions with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . Additionally, the cyclohexane carboxylic acid group may interact with enzymes involved in fatty acid metabolism . These interactions can modulate the activity of these enzymes, leading to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the activity of G-protein coupled receptors, which play a crucial role in cell signaling . This can lead to alterations in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, the compound may influence the expression of genes involved in metabolic pathways, further impacting cellular functions .
Molecular Mechanism
At the molecular level, 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the piperidine ring can interact with active sites of enzymes, altering their conformation and activity . This can result in the inhibition of enzyme activity, such as the inhibition of monoamine oxidase, which affects neurotransmitter levels . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to degradation and loss of activity . Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have sustained effects on cellular functions, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant effects occurring at specific dosage levels .
Metabolic Pathways
4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of fatty acids and neurotransmitters . For instance, the compound can modulate the activity of enzymes such as monoamine oxidase, affecting the levels of neurotransmitters like serotonin and dopamine . Additionally, it can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid within cells and tissues are crucial for its activity and function. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall activity and effects .
Subcellular Localization
The subcellular localization of 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and energy production . Additionally, the compound can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism .
特性
IUPAC Name |
4-(2-ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-2-12-5-3-4-10-15(12)13-8-6-11(7-9-13)14(16)17/h11-13H,2-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSIJPQXSOHPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




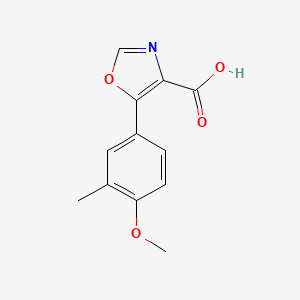

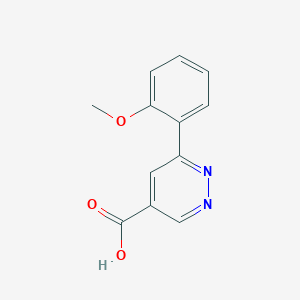

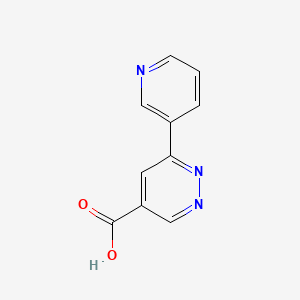

![3-Ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470272.png)
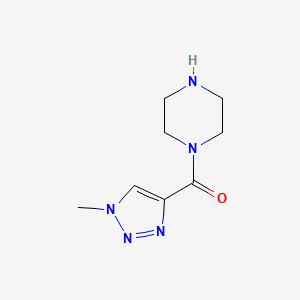
![3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1470276.png)

